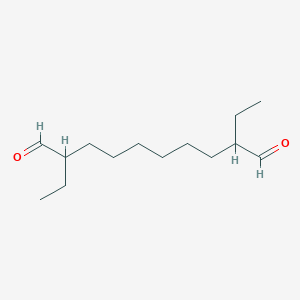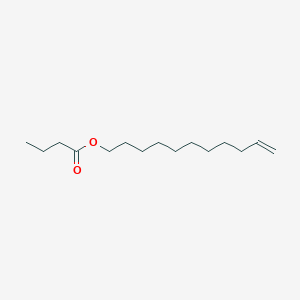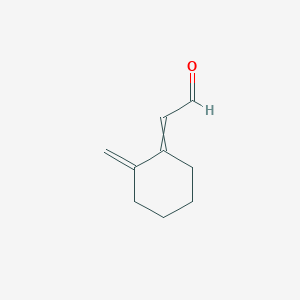
(2-Methylidenecyclohexylidene)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylidenecyclohexylidene)acetaldehyde is an organic compound with the molecular formula C9H12O It is characterized by the presence of a cyclohexylidene ring with a methylidene group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylidenecyclohexylidene)acetaldehyde can be achieved through several methods. One common approach involves the ozonolysis of alkenes, where the unsaturated carbon atoms are disubstituted . Another method includes the Friedel-Crafts acylation of an aromatic ring with an acid chloride in the presence of an AlCl3 catalyst . Additionally, the oxidation of primary alcohols to aldehydes using reagents such as CrO3 or KMnO4 is a viable method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale ozonolysis or oxidation processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions: (2-Methylidenecyclohexylidene)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using reagents like CrO3 in aqueous acid.
Substitution: Nucleophilic addition reactions are common, where nucleophiles add to the electrophilic carbonyl carbon, followed by protonation.
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, and Jones reagent in acidic conditions.
Reduction: NaBH4, LiAlH4 in anhydrous conditions.
Substitution: Grignard reagents, organolithium compounds, and cyanide ions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted alcohols and derivatives.
Aplicaciones Científicas De Investigación
(2-Methylidenecyclohexylidene)acetaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Methylidenecyclohexylidene)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing for various addition and substitution reactions. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to potential biological effects .
Comparación Con Compuestos Similares
Acetaldehyde: A simpler aldehyde with the formula CH3CHO.
Cyclohexanone: A ketone with a similar cyclohexyl ring structure but with a ketone functional group.
Benzaldehyde: An aromatic aldehyde with a benzene ring.
Uniqueness: (2-Methylidenecyclohexylidene)acetaldehyde is unique due to its combination of a cyclohexylidene ring with a methylidene group and an aldehyde functional group.
Propiedades
Número CAS |
54676-98-1 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
2-(2-methylidenecyclohexylidene)acetaldehyde |
InChI |
InChI=1S/C9H12O/c1-8-4-2-3-5-9(8)6-7-10/h6-7H,1-5H2 |
Clave InChI |
SPCVFFXBDDFCBF-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCCC1=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
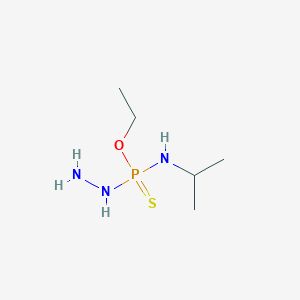
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
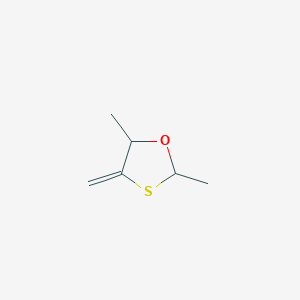

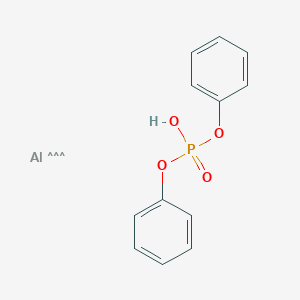
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)


![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
